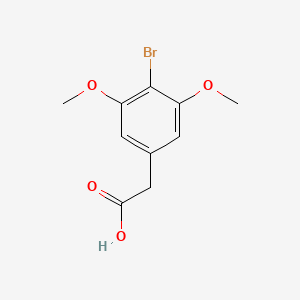
2-(4-溴-3,5-二甲氧基苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety
科学研究应用
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
Target of Action
The compound is a derivative of dimethoxybenzene , which is known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that dimethoxyphenylacetic acid, a related compound, reacts with formaldehyde in the presence of acid to give an isochromanone . This suggests that the compound might be involved in similar biochemical reactions.
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests that it might have good bioavailability.
Action Environment
The action of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For instance, it’s known that the compound reacts with formaldehyde in the presence of acid , suggesting that acidic conditions might enhance its reactivity.
生化分析
Biochemical Properties
It is known that bromine atoms can participate in various types of reactions, including free radical reactions . The presence of methoxy groups may also influence the compound’s reactivity and interactions with biomolecules .
Molecular Mechanism
It is possible that the bromine atom and methoxy groups could interact with biomolecules, potentially influencing enzyme activity or gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid typically involves the bromination of 3,5-dimethoxyphenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(4-substituted-3,5-dimethoxyphenyl)acetic acid derivatives.
Oxidation: Formation of 2-(4-bromo-3,5-diformylphenyl)acetic acid or 2-(4-bromo-3,5-dicarboxyphenyl)acetic acid.
Reduction: Formation of 2-(4-bromo-3,5-dimethoxyphenyl)ethanol.
相似化合物的比较
Similar Compounds
- 3,5-Dimethoxyphenylacetic acid
- 4-Bromo-3,5-dimethoxybenzaldehyde
- 2-Bromo-4,5-dimethoxyphenylacetic acid
Uniqueness
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2-(4-bromo-3,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-7-3-6(5-9(12)13)4-8(15-2)10(7)11/h3-4H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFDUWADFLWCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
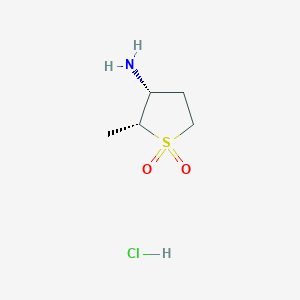
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)
![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)
![N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2424481.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)
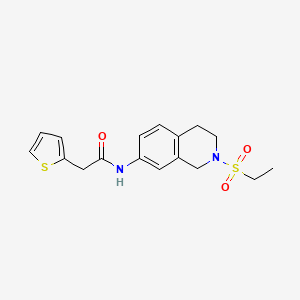
![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2424488.png)
![1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2424493.png)
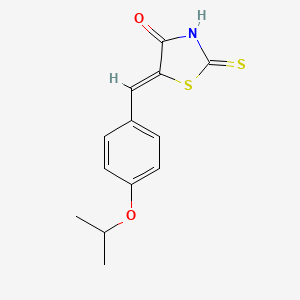
![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B2424495.png)
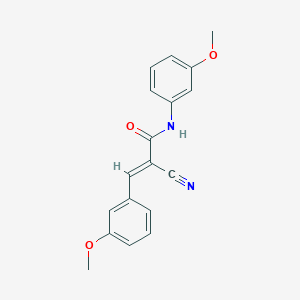
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424498.png)
